(2S)-2-methyl-2,3-dihydro-1H-indole
Overview
Description
(2S)-2-methyl-2,3-dihydro-1H-indole is a chiral compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The this compound is characterized by the presence of a methyl group at the second position and a hydrogen at the third position, making it a dihydro derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the reduction of 2-methylindole using catalytic hydrogenation. This process typically employs a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the asymmetric reduction of 2-methylindole using chiral catalysts to ensure the (2S) configuration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the implementation of chiral catalysts in industrial processes ensures the production of the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylindole using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: 2-methylindole.
Reduction: Fully saturated derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
(2S)-2-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with enzymes involved in metabolic pathways, altering their function and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-methylindole: Lacks the dihydro structure, making it more aromatic and less reactive in certain chemical reactions.
2,3-dihydroindole: Lacks the methyl group at the second position, resulting in different chemical and biological properties.
Indole: The parent compound without any substitutions, exhibiting different reactivity and biological activity.
Uniqueness: (2S)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific chiral configuration and the presence of both a methyl group and a dihydro structure. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-methyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWRJDVVXAXGBT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426382 | |
Record name | (2S)-2-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22160-09-4 | |
Record name | (-)-2-Methylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22160-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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